molecular formula C22H26N2O2 B6960853 N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide

N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide

Cat. No.: B6960853
M. Wt: 350.5 g/mol
InChI Key: UUMNUALQAWJBGM-UHFFFAOYSA-N
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Description

N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide is a complex organic compound featuring a benzamide core linked to a substituted phenyl group and a dihydropyran moiety

Properties

IUPAC Name

N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-17(24(2)15-18-8-7-13-26-16-18)20-11-6-12-21(14-20)23-22(25)19-9-4-3-5-10-19/h3-6,8-12,14,17H,7,13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMNUALQAWJBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N(C)CC3=CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide typically involves multiple steps:

    Formation of the Dihydropyran Moiety: The dihydropyran ring can be synthesized via the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.

    Amine Alkylation: The dihydropyran derivative is then subjected to alkylation with methylamine to introduce the methylamino group.

    Coupling with Phenylethylamine: The intermediate is coupled with phenylethylamine under reductive amination conditions.

    Benzamide Formation: Finally, the product is reacted with benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Prins reaction and high-pressure reactors for the amine alkylation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of both aromatic and heterocyclic structures.

Medicine

Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action for any bioactive derivatives of N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide would depend on its interaction with specific molecular targets. Potential pathways include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide.

    N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]propionamide: Contains a propionamide group, offering different chemical properties.

Uniqueness

N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dihydropyran moiety, in particular, sets it apart from many other benzamide derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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